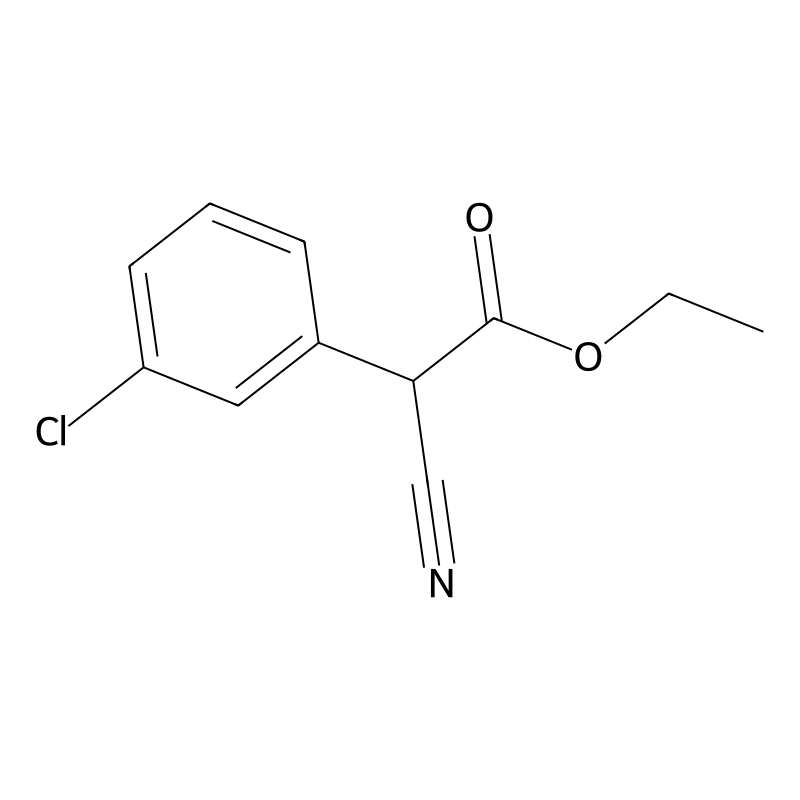Ethyl 2-(3-chlorophenyl)-2-cyanoacetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Thiophene Derivatives
Application
Thiophene-based analogs are of interest to scientists as potential biologically active compounds.
Method
The synthesis of thiophene derivatives involves heterocyclization of various substrates.
Results
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors.
Use in Chemical Research
Application
Method
Results
Biological Potential of Indole Derivatives
- Preparation of Phenylacetaldehyde
- Application: 2-(3-Chlorophenyl)ethylamine, a compound similar to Ethyl 2-(3-chlorophenyl)-2-cyanoacetate, was used in preparation of phenylacetaldehyde by a proton abstraction process .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of this research are not specified in the source .
- Preparation of Phenylacetaldehyde
- Application: 2-(3-Chlorophenyl)ethylamine, a compound similar to Ethyl 2-(3-chlorophenyl)-2-cyanoacetate, was used in preparation of phenylacetaldehyde by a proton abstraction process .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of this research are not specified in the source .
Ethyl 2-(3-chlorophenyl)-2-cyanoacetate is an organic compound with the molecular formula and a molecular weight of approximately 223.66 g/mol. This compound features a cyano group and an ethyl ester, making it a versatile intermediate in organic synthesis. The presence of the 3-chlorophenyl group contributes to its unique chemical properties, enhancing its reactivity and potential biological activity .
- Nucleophilic Substitution: The cyano group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
- Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 3-chlorophenyl-2-cyanoacetic acid.
- Cyclization Reactions: This compound can also participate in cyclization reactions to form heterocyclic compounds, which are of interest in medicinal chemistry.
These reactions make it a valuable building block in synthetic organic chemistry.
Research indicates that ethyl 2-(3-chlorophenyl)-2-cyanoacetate exhibits significant biological activities, including:
- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains.
- Antitumor Activity: Some derivatives of cyanoacetates have shown potential in inhibiting tumor growth, indicating that ethyl 2-(3-chlorophenyl)-2-cyanoacetate may also have similar properties.
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which could have implications in drug design and development .
Ethyl 2-(3-chlorophenyl)-2-cyanoacetate can be synthesized through several methods:
- Condensation Reaction: A common method involves the reaction of ethyl cyanoacetate with 3-chlorobenzaldehyde under basic conditions to form the desired product.text
Ethyl cyanoacetate + 3-Chlorobenzaldehyde → Ethyl 2-(3-chlorophenyl)-2-cyanoacetate - Reflux Method: Another approach includes refluxing ethyl cyanoacetate with an appropriate chlorobenzene derivative in the presence of a catalyst.
These methods highlight the compound's accessibility for further research and application.
Ethyl 2-(3-chlorophenyl)-2-cyanoacetate finds applications in various fields:
- Pharmaceutical Industry: It serves as a precursor for synthesizing bioactive molecules, particularly those with potential therapeutic effects.
- Agricultural Chemicals: The compound may be used in developing agrochemicals due to its biological activity.
- Material Science: It can be utilized in creating polymers or other materials with specific properties .
Several compounds share structural similarities with ethyl 2-(3-chlorophenyl)-2-cyanoacetate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2-(4-chlorophenyl)-2-cyanoacetate | Substituent position affects biological activity | |
| Methyl 2-(3-chlorophenyl)-2-cyanoacetate | Methyl group instead of ethyl, altering solubility | |
| Ethyl 2-(phenyl)-2-cyanoacetate | Lacks chlorine, potentially different reactivity |
Ethyl 2-(3-chlorophenyl)-2-cyanoacetate is unique due to its specific chlorination pattern and the resulting electronic effects, which influence its reactivity and biological properties compared to its analogs.








